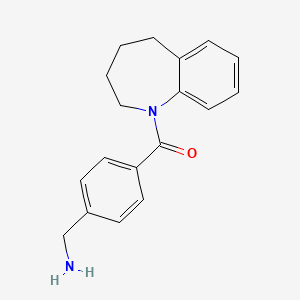
1-(4-(Aminomethyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
Cat. No. B8391347
M. Wt: 280.4 g/mol
InChI Key: RYWNZRXWPLIWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07176195B2
Procedure details


To a degassed solution of the cyanobenzoyl benzaz pin from Example 1A (1.50 g, 5.43 mmol) in methanol (50 ml) were added concentrated hydrochloric acid (1.4 ml, 16.2 mmol) and 10% palladium-on-carbon (1.15 g). Hydrogen gas was bubbled through the mixture for 5 h at room temperature. The catalyst was removed by filtration through a pad of celite and the filtrate was evaporated in vacuo. The residue was partitioned between EtOAc and water. The aqueous layer was basified by addition of saturated sodium bicarbonate solution and extracted with dichloromethane (2 times). The combined organic extracts were washed with brine, dried over MgSO4, and concentrated in vacuo to give a white solid; yield 1.12 g (74%).
[Compound]
Name
cyanobenzoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Example 1A
Quantity
1.5 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1)#[N:2].Cl>CO.[Pd]>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:20][CH:21]=1
|
Inputs


Step One
[Compound]
|
Name
|
cyanobenzoyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Example 1A
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen gas was bubbled through the mixture for 5 h at room temperature
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through a pad of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc and water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was basified by addition of saturated sodium bicarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2 times)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1=CC=C(C(=O)N2CCCCC3=C2C=CC=C3)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
